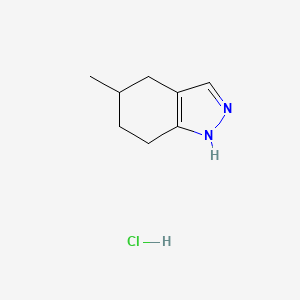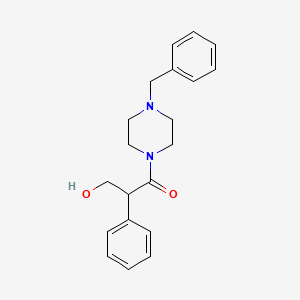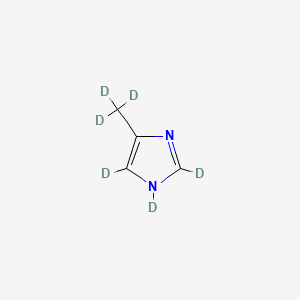
5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is a chemical compound with the CAS Number: 1226808-56-5 . It has a molecular weight of 172.66 . The IUPAC name for this compound is 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride .
Molecular Structure Analysis
The InChI code for 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is 1S/C8H12N2.ClH/c1-6-2-3-8-7 (4-6)5-9-10-8;/h5-6H,2-4H2,1H3, (H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Indazoles, including 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride, have been studied for their antimicrobial properties. Research indicates that some derivatives of this compound exhibit moderate-to-high activity against bacteria such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . Further exploration of its antibacterial potential could lead to novel therapeutic agents.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target the ecdysone receptor, which plays a crucial role in insect development .
Mode of Action
Based on the action of similar compounds, it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to affect pathways related to microbial growth, suggesting potential antimicrobial activity .
Result of Action
Similar compounds have been found to inhibit cell growth, suggesting potential cytotoxic activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride . For instance, the compound should be stored at 0-8°C to maintain its stability .
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1H-indazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-2-3-8-7(4-6)5-9-10-8;/h5-6H,2-4H2,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBRZYYINCBWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=NN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride | |
CAS RN |
1226808-56-5 |
Source


|
| Record name | 2H-Indazole, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B572150.png)


![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)

![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)

![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)


